(2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide
CAS No.: 104301-63-5
VCID: VC21337002
Molecular Formula: C8H10N4O3S
Molecular Weight: 242.26 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
(2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide is a chemical compound with significant relevance in pharmaceutical contexts, particularly as an impurity in the synthesis of certain antibiotics. This article provides an in-depth overview of its chemical properties, applications, and research findings. Synonyms and IdentifiersThis compound is known by several synonyms, including T 2588G, T-2588G, THR-221V, and Cefepime Impurity C. It is also identified by the UNII code S2EPB812P8 and Wikidata ID Q27288488 . Role as an Impurity(2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide is recognized as an impurity in the production of Cefepime, a fourth-generation cephalosporin antibiotic. Cefepime is used to treat various bacterial infections, and the presence of impurities like this compound is monitored to ensure the drug's quality and efficacy . Pharmaceutical ImplicationsThe compound's presence as an impurity highlights the importance of rigorous quality control in pharmaceutical manufacturing. Impurities can affect the stability, safety, and efficacy of drugs, making their identification and quantification crucial . Chemical Synthesis and AnalysisResearch into this compound involves its synthesis and characterization. It is manufactured to high standards for use in pharmaceutical quality control and research . The European Pharmacopoeia provides guidelines for the analysis of such impurities, ensuring that pharmaceutical products meet stringent purity standards . Analytical TechniquesAnalytical techniques such as chromatography and spectroscopy are employed to detect and quantify this impurity in pharmaceutical preparations. These methods help in maintaining the quality of antibiotics like Cefepime . |
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CAS No. | 104301-63-5 |
Product Name | (2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide |
Molecular Formula | C8H10N4O3S |
Molecular Weight | 242.26 g/mol |
IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide |
Standard InChI | InChI=1S/C8H10N4O3S/c1-15-12-6(7(14)10-2-3-13)5-4-16-8(9)11-5/h3-4H,2H2,1H3,(H2,9,11)(H,10,14)/b12-6- |
Standard InChIKey | NZKHCGFKLHLKCP-SDQBBNPISA-N |
Isomeric SMILES | CO/N=C(/C1=CSC(=N1)N)\C(=O)NCC=O |
SMILES | CON=C(C1=CSC(=N1)N)C(=O)NCC=O |
Canonical SMILES | CON=C(C1=CSC(=N1)N)C(=O)NCC=O |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (Z)-2-Amino-α-(methoxyimino)-N-(2-oxoethyl)-4-thiazoleacetamide; THR 221V; Cefepime Impurity |
PubChem Compound | 14312738 |
Last Modified | Aug 15 2023 |
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